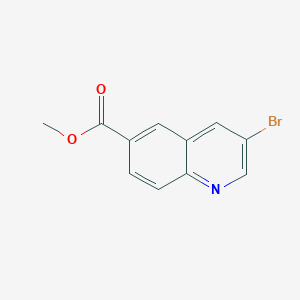

Methyl 3-bromoquinoline-6-carboxylate

Description

Chemical Nomenclature and Identifiers

This compound is systematically identified through multiple nomenclature systems and chemical databases that provide comprehensive identification parameters for this heterocyclic compound. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of a quinoline ring system with bromine substitution at the 3-position and a methyl carboxylate group at the 6-position. This systematic naming convention clearly indicates the specific positional substitutions that distinguish this compound from other quinoline derivatives.

The compound is registered under the Chemical Abstracts Service number 205114-17-6, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This registration number facilitates accurate identification and tracking of the compound across various research and commercial applications. Additionally, the compound carries the molecular formula designation of C₁₁H₈BrNO₂, which precisely defines its elemental composition consisting of eleven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.

The PubChem database assigns this compound the unique identifier CID 56636124, enabling researchers to access comprehensive chemical information and property data through this standardized database system. The MDL number MFCD19704209 provides another standardized reference point for chemical inventory and research applications. These multiple identification systems ensure accurate compound recognition across different research platforms and regulatory frameworks.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 205114-17-6 |

| PubChem Compound Identifier | 56636124 |

| MDL Number | MFCD19704209 |

| Molecular Formula | C₁₁H₈BrNO₂ |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | COC(=O)C1=CC2=CC(=CN=C2C=C1)Br |

| International Chemical Identifier | InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 |

| International Chemical Identifier Key | IQKJYNVCQVDCOU-UHFFFAOYSA-N |

Historical Context and Research Significance

The development and study of this compound emerged from the broader research interest in quinoline derivatives, which have demonstrated remarkable biological activities and synthetic utility throughout the history of medicinal chemistry. Quinoline-based compounds have served as foundational structures in pharmaceutical development since the discovery of quinine's antimalarial properties, leading researchers to explore various substituted quinoline derivatives for enhanced biological activities and synthetic applications. The specific brominated derivative under examination represents an evolution in this research trajectory, where strategic halogen substitution has been employed to modify the electronic and steric properties of the quinoline scaffold.

Research into bromoquinoline derivatives gained significant momentum during the late twentieth and early twenty-first centuries as synthetic chemists recognized the unique reactivity patterns that bromine substitution imparts to the quinoline ring system. The synthesis of this compound typically involves two main steps: bromination of a quinoline derivative followed by esterification, reflecting established methodologies in heterocyclic chemistry. These synthetic approaches have been refined over time to achieve better regioselectivity and yield, contributing to the compound's accessibility for research applications.

The compound has garnered particular interest within the scientific community due to its potential as an intermediate in organic synthesis and its various applications in scientific research, particularly in the fields of chemistry and biology. Contemporary research has demonstrated that bromoquinoline derivatives, including this compound, serve as valuable building blocks for constructing more complex molecular architectures through various coupling reactions and functional group transformations. The strategic placement of both the bromine atom and the carboxylate ester group provides multiple sites for chemical modification, making this compound particularly attractive for combinatorial chemistry approaches.

Recent advances in synthetic methodology have highlighted the utility of compounds like this compound in cross-coupling reactions, particularly Suzuki and Sonogashira reactions, which enable the construction of diverse quinoline libraries for biological screening. The electron-withdrawing nature of both the bromine substituent and the carboxylate group influences the reactivity of the quinoline ring system, making it amenable to various nucleophilic and electrophilic transformations that are valuable in medicinal chemistry applications.

Structural Features and Functional Group Analysis

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that collectively determine its chemical and physical properties. The compound possesses a molecular weight of 266.09 grams per mole, which positions it within an optimal range for drug-like properties while maintaining sufficient molecular complexity for diverse biological interactions. The quinoline core structure provides a rigid, planar aromatic system that serves as the foundational scaffold upon which the functional substituents are positioned.

The quinoline ring system consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle with distinct electronic properties. The nitrogen atom within the pyridine portion of the quinoline structure contributes to the compound's ability to participate in hydrogen bonding interactions and coordinate with metal centers, while also influencing the overall electronic distribution throughout the aromatic system. This heterocyclic framework provides both aromatic stability and reactive sites for chemical transformations.

The bromine atom positioned at the 3-carbon of the quinoline ring represents a significant structural feature that profoundly influences the compound's reactivity profile. Bromine substitution at this position creates an electron-withdrawing effect that decreases the electron density of the aromatic system, particularly affecting positions adjacent to the substitution site. This electronic perturbation enhances the compound's susceptibility to nucleophilic attack and facilitates various cross-coupling reactions that are fundamental to synthetic organic chemistry applications.

Table 2: Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 266.09 g/mol |

| Boiling Point | 351.0 ± 22.0°C at 760 mmHg |

| Physical Form | Solid (white or off-white) |

| Solubility in Water | Low |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform |

| Topological Polar Surface Area | 39.19 Ų |

| Logarithm of Partition Coefficient | 2.7839 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

The carboxylate ester group located at the 6-position of the quinoline ring introduces additional functional complexity through its dual oxygen-containing functionality. The carbonyl carbon serves as an electrophilic center susceptible to nucleophilic attack, while the ester linkage provides opportunities for hydrolytic cleavage under appropriate conditions. The methyl ester specifically offers a balance between synthetic accessibility and reactivity, as it can be readily prepared through standard esterification procedures while remaining sufficiently stable under normal storage and handling conditions.

The spatial arrangement of these functional groups creates specific steric and electronic environments that influence the compound's three-dimensional structure and intermolecular interactions. Computational analysis reveals that the compound adopts a predominantly planar conformation, with the ester group maintaining coplanarity with the quinoline ring system to maximize conjugative stabilization. This planar arrangement facilitates π-π stacking interactions and enhances the compound's ability to intercalate with aromatic systems, which may contribute to its biological activity profiles.

Properties

IUPAC Name |

methyl 3-bromoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKJYNVCQVDCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227664 | |

| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-17-6 | |

| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 3-quinolinecarboxylic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production methods often employ greener and more sustainable chemical processes. These may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide or amines under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

Methyl 3-bromoquinoline-6-carboxylate is useful in chemistry as a building block for synthesizing more complex quinoline derivatives. It also serves as a precursor for creating biologically active molecules, including antimicrobial and anticancer agents. Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Biological Activities

| Category | Description |

|---|---|

| Enzyme Inhibition | This compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is common among many quinoline derivatives used in drug design. |

| DNA Interaction | There is potential for this compound to intercalate into DNA structures, disrupting normal replication and transcription processes, which is crucial in cancer treatment strategies. |

| Receptor Modulation | This compound may interact with cellular receptors, altering signaling pathways that could lead to therapeutic effects in various diseases. |

| Antiviral Activity | A study demonstrated that compounds similar to this compound showed significant inhibition of Hepatitis B virus (HBV) replication in a HepG2 cell line model. The tested concentration was around 10 µM, showing promising results with low cytotoxicity. |

| Anticancer Studies | While direct studies on this specific compound are scarce, related compounds have shown effectiveness against various cancer cell lines. Further research is warranted to establish the anticancer potential of this compound specifically. |

Organic Synthesis

This compound serves as a building block in synthetic organic chemistry. It is utilized to synthesize more complex quinoline derivatives and heterocycles, which are essential in various chemical reactions such as substitution, oxidation, and coupling reactions like Suzuki-Miyaura reactions.

Industrial Applications

Mechanism of Action

The mechanism of action of methyl 3-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Methyl 3-bromoquinoline-6-carboxylate belongs to a family of brominated quinoline carboxylates, which differ in substituent positions, ester groups, or heterocyclic frameworks. Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparative Analysis of Brominated Quinoline Carboxylates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Purity | Storage Conditions | Primary Application |

|---|---|---|---|---|---|---|---|

| This compound | 205114-17-6 | C₁₁H₈BrNO₂ | 266.09 | 3-Br, 6-COOCH₃ | >98% | Room temperature, dry | Research intermediate |

| Methyl 6-bromoquinoline-3-carboxylate | 1220418-77-8 | C₁₁H₈BrNO₂ | 266.09 | 6-Br, 3-COOCH₃ | 95%+ | Sealed refrigeration | Medical intermediate |

| Methyl 4-bromoquinoline-6-carboxylate | 219763-85-6 | C₁₁H₈BrNO₂ | 266.09 | 4-Br, 6-COOCH₃ | 95% | Not specified | Not specified |

| Ethyl 6-bromoisoquinoline-1-carboxylate | 1020576-70-8 | C₁₂H₁₀BrNO₂ | 280.12 | 6-Br, 1-COOCH₂CH₃ | Not specified | Not specified | Not specified |

Key Observations:

Positional Isomerism: The bromine and ester group positions significantly influence reactivity. For example, this compound (3-Br, 6-COOCH₃) is preferred in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing ester group at position 6, which activates the bromine at position 3 for substitution . In contrast, Methyl 6-bromoquinoline-3-carboxylate (6-Br, 3-COOCH₃) may exhibit altered regioselectivity in nucleophilic aromatic substitution, as the bromine at position 6 is sterically hindered by the adjacent ester group .

Ester Group Variations: Replacing the methyl ester with an ethyl group (e.g., Ethyl 6-bromoisoquinoline-1-carboxylate) increases molecular weight and lipophilicity (predicted XLogP3: 3.3 for ethyl vs.

Heterocyclic Framework: Isoquinoline derivatives (e.g., Ethyl 6-bromoisoquinoline-1-carboxylate) differ in ring structure from quinolines, leading to distinct electronic properties and binding affinities in biological systems .

Stability and Handling Considerations

- Solubility: this compound is soluble in DMSO (>10 mM), whereas ethyl esters require sonication or heating for dissolution .

- Storage: this compound remains stable at room temperature, while positional isomers like Methyl 6-bromoquinoline-3-carboxylate require refrigeration to prevent decomposition .

Biological Activity

Methyl 3-bromoquinoline-6-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C11H8BrNO2

- Molecular Weight : 276.09 g/mol

- IUPAC Name : this compound

The compound's structure plays a significant role in its biological activity, particularly in its interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the quinoline nucleus exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported at concentrations as low as 1 µg/mL, indicating potent activity compared to standard antibiotics .

Antiviral Properties

The antiviral potential of this compound has been investigated in several studies. Notably:

- A study evaluating quinoline analogues found that derivatives similar to this compound exhibited significant inhibition of enterovirus D68 (EV-D68) with EC50 values ranging from 0.5 to 5 µM .

- Selectivity indices calculated from CC50 (cytotoxic concentration) and EC50 values indicated a favorable therapeutic window for these compounds.

Anticancer Activity

The anticancer properties of this compound have also been explored. Key findings include:

- IC50 values against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) were reported in the nanomolar range, showcasing its potential as a chemotherapeutic agent .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20.1 |

| HCT116 | 14.0 |

| KB-V1 | 20.0 |

The mechanism of action appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated:

- Significant inhibition zones were observed, measuring up to 25 mm for Klebsiella pneumoniae compared to standard treatments .

Evaluation of Antiviral Activity

Another study focused on the antiviral evaluation of quinoline derivatives, including this compound, against EV-D68:

- The compound displayed a notable ability to reduce cytopathic effects in infected cells, with an EC50 value of approximately 2 µM .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that this compound possesses moderate bioavailability and acceptable metabolic stability in animal models, which is crucial for its development as a therapeutic agent .

Q & A

Basic: What are the established synthetic routes for Methyl 3-bromoquinoline-6-carboxylate, and how can reaction conditions be optimized for yield?

This compound can be synthesized via multi-step protocols involving halogenation and esterification. A methodologically robust approach involves ultrasound-assisted one-pot reactions using phase transfer catalysts (e.g., PEG-400) and acid-binding agents (e.g., KCO) in refluxing acetonitrile, as demonstrated for analogous quinoline derivatives . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time, with in-situ monitoring via TLC or HPLC to track intermediate formation.

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Column chromatography using silica gel (gradient elution with hexane/ethyl acetate) is effective for initial purification. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity. For persistent impurities (e.g., brominated byproducts), preparative HPLC with a C18 reverse-phase column and methanol/water mobile phase is advised. Safety protocols for handling brominated waste must align with H303+H313+H333 hazard codes .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and crystallographic methods:

- X-ray crystallography : Refine single-crystal structures using SHELXL for precise bond-length/angle analysis .

- NMR : Assign H and C signals using DEPT-135 and HSQC to confirm substitution patterns.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm).

Advanced: How does regioselectivity in bromination impact the synthesis of this compound?

Regioselectivity is influenced by electronic and steric factors. The quinoline core directs bromination to the 3-position due to electron-deficient C3 (activated by the electron-withdrawing ester group at C6). Competitive bromination at C4/C8 can occur if steric hindrance from the methyl ester is insufficient. Computational DFT studies (e.g., Gaussian09) modeling charge distribution and Fukui indices can predict dominant pathways .

Advanced: How should researchers address discrepancies between NMR data and X-ray crystallography results for this compound?

Discrepancies often arise from dynamic effects (e.g., rotamers) in solution vs. static solid-state structures. To resolve:

- Perform variable-temperature NMR to identify conformational equilibria.

- Re-refine X-ray data using SHELXL with TWIN/BASF commands to account for twinning or disorder .

- Cross-validate with IR spectroscopy to confirm functional groups unaffected by dynamics.

Advanced: What strategies mitigate side reactions during derivatization of the ester group in this compound?

The ester group is prone to nucleophilic attack (e.g., hydrolysis, transesterification). Mitigation strategies:

- Use anhydrous conditions and Lewis acids (e.g., MgSO) to suppress hydrolysis.

- For Grignard reactions (e.g., methyl lithium), pre-coordinate the ester carbonyl with CeCl to prevent over-addition .

- Monitor reaction progress via inline FTIR to detect carbonyl intermediates.

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for Suzuki-Miyaura couplings. Key parameters:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.

- Activation energy barriers : Compare bromine vs. ester group reactivity.

- Solvent effects : Use SMD implicit solvation models to simulate polar aprotic environments .

Advanced: What methodologies enable the use of this compound in multi-component cascade reactions?

The compound’s bromine and ester groups serve as handles for sequential transformations. A proven approach:

Buchwald-Hartwig amination at C3-bromo position using Pd(OAc)/XPhos.

Hydrolysis of the methyl ester to carboxylic acid under basic conditions (NaOH/EtOH).

Peptide coupling with amines via EDC/HOBt activation.

Optimize step order to prevent side reactions (e.g., ester hydrolysis before amination) .

Basic: What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, respirators) to avoid inhalation/contact (H313+H333).

- Store waste separately in halogen-approved containers and dispose via certified biohazard facilities .

- Conduct reactions in fume hoods with scrubbers to neutralize volatile brominated byproducts.

Advanced: How can researchers design crystallization trials to obtain high-quality single crystals of this compound?

- Solvent screening : Use microbatch under oil with 50+ solvent combinations (e.g., DMSO/EtOH).

- Temperature gradients : Slowly cool from 50°C to 4°C over 48 hours.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation.

Analyze crystal quality via WinGX-suite tools (e.g., PLATON for symmetry checks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.